molecular formula C14H11NO4 B601667 2-hydroxy-N-(2-hydroxybenzoyl)benzamide CAS No. 1972-71-0

2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Cat. No.: B601667
CAS No.: 1972-71-0
M. Wt: 257.25
InChI Key:
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Description

Synthesis Analysis

There are several methods for synthesizing 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. One method involves the reaction of salicylic acid with aniline under acidic conditions. Another method uses acetic anhydride as the solvent for the reaction of salicylic acid with aniline. A third method involves the reaction of 2-hydroxybenzoic acid with a mixture of aniline and acetic anhydride.


Molecular Structure Analysis

The molecular formula of this compound is C14H11NO4. Its structure consists of a benzene ring attached to a salicylamide moiety through an amide linkage.


Physical and Chemical Properties Analysis

This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Its melting point is 156-157°C, and its molecular weight is 249.24 g/mol. This compound has a strong acid-neutralizing capacity.

Scientific Research Applications

  • Applications in Chemistry and Material Science :

    • Dinuclear manganese(III) complexes incorporating this compound show potential in magnetic and structural chemistry due to their unique properties, such as antiferromagnetic interactions and supramolecular network formations (Stoicescu et al., 2007).
  • Potential as Antifungal Agents :

    • Certain derivatives of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide have been synthesized with potential applications as antifungal agents. These include compounds like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, indicating a broad scope in medicinal chemistry (Narayana et al., 2004).
  • Photocatalytic Activity in Environmental Applications :

    • Studies have shown the photocatalytic activity of compounds like benzamide in water decontamination technologies. This suggests that derivatives of this compound could be relevant in environmental applications, particularly in oxidation processes under visible light (Bessekhouad et al., 2005).
  • Synthesis of Novel Compounds and Drug Precursors :

    • There are methods for high-yield synthesis of compounds related to this compound, which are precursors for radiopharmaceuticals, indicating its importance in drug development and medical imaging (Bobeldijk et al., 1990).
  • Biological Activity Studies :

    • A range of biological activities, including antimicrobial, antioxidant, and anti-cancer properties, have been investigated for compounds structurally related to this compound. This highlights its potential in pharmacological research and drug design (Imramovský et al., 2011).
  • Potential in Antipsychotic Drug Development :

    • Certain derivatives have been studied for their antidopaminergic properties, which is essential for developing antipsychotic agents. This suggests possible applications in neuroscience and mental health (Högberg et al., 1990).

Safety and Hazards

The safety data sheet for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYSJJNOYHIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877409
Record name DISALICYLIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1972-71-0
Record name Disalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISALICYLIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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